molecular formula C7H12OS B13673150 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one

3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one

Cat. No.: B13673150
M. Wt: 144.24 g/mol
InChI Key: NOIKXGKLRGMDAB-UHFFFAOYSA-N
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Description

3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one is an organic compound belonging to the thiopyran family Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans, with the oxygen atom replaced by sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of a diene with a thiol or thioester in the presence of a catalyst. The reaction conditions often include:

  • Temperature: Moderate to high temperatures (e.g., 50-150°C)
  • Solvent: Polar or non-polar solvents depending on the reactants
  • Catalyst: Acidic or basic catalysts to facilitate the cyclization

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the sulfur atom or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted thiopyrans

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiopyran ring can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran: The parent compound with a similar structure but without the dimethyl and carbonyl groups.

    2H-Thiopyran-4(3H)-one: Lacks the dimethyl substitution.

    3,3-Dimethyl-2H-pyran-4(3H)-one: Oxygen analog of the compound.

Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

3,3-dimethylthian-4-one

InChI

InChI=1S/C7H12OS/c1-7(2)5-9-4-3-6(7)8/h3-5H2,1-2H3

InChI Key

NOIKXGKLRGMDAB-UHFFFAOYSA-N

Canonical SMILES

CC1(CSCCC1=O)C

Origin of Product

United States

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